2,3',4',6-Tetrabromodiphenyl ether

Catalog No.
S1913244
CAS No.
189084-62-6
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3',4',6-Tetrabromodiphenyl ether

CAS Number

189084-62-6

Product Name

2,3',4',6-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(2,6-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H

InChI Key

COPAGYRSCJVION-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br

The exact mass of the compound 2,3',4',6-Tetrabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3',4',6-Tetrabromodiphenyl ether (BDE-71, CAS: 189084-62-6) is a highly specific tetra-brominated diphenyl ether congener utilized primarily as a certified reference material (CRM) and analytical standard in environmental and food safety monitoring. While it is only a trace constituent (<0.02% by weight) of legacy commercial PentaBDE flame retardant mixtures, BDE-71 holds outsized importance in high-resolution gas chromatography-mass spectrometry (HRGC-MS) workflows. It serves as a mandatory benchmark for column resolution and method compliance under stringent regulatory frameworks, such as US EPA Method 1614, and acts as a specialized marker for the environmental debromination of higher-order polybrominated diphenyl ethers (PBDEs) .

In analytical procurement, substituting BDE-71 with more abundant tetra-BDE congeners (such as BDE-47) or crude technical PBDE mixtures results in immediate regulatory non-compliance. BDE-71 forms a notorious "critical pair" with its isomer BDE-49, meaning the two compounds co-elute on standard GC capillary columns if the system is not perfectly optimized. Regulatory protocols explicitly demand the quantitative demonstration of chromatographic separation between BDE-49 and BDE-71 to validate column integrity and method selectivity. Without pure BDE-71 standards to prove a valley height of less than 40% between these isomers, laboratories cannot certify their data for environmental reporting or Stockholm Convention monitoring [1].

Mandatory Chromatographic Resolution for EPA Method 1614 Compliance

To meet US EPA Method 1614 criteria for PBDE analysis, laboratories must prove the separation of the BDE-49 and BDE-71 critical pair. Using optimized 15 m capillary columns, pure BDE-71 standards allow analysts to demonstrate a valley height resolution of 0.6%, which is strictly evaluated against the regulatory maximum baseline of 40% valley height. Failure to resolve this specific pair invalidates the entire congener-specific calibration curve.

Evidence DimensionChromatographic Valley Height Resolution
Target Compound DataBDE-71 / BDE-49 resolved at 0.6% valley height (optimized conditions)
Comparator Or BaselineRegulatory maximum limit (40% valley height)
Quantified DifferencePerformance exceeds regulatory baseline by >39 percentage points
Conditions15 m TraceGOLD TG-PBDE capillary column, GC-MS/MS

Procuring pure BDE-71 is legally and technically required to validate GC column performance and certify environmental analytical data.

Isomer-Specific Photooxidation for Advanced APPI-MS Selectivity

When ultra-fast GC methods compress analysis times (e.g., <10 minutes using N2 carrier gas), chromatographic resolution of the BDE-49/BDE-71 pair can degrade to ~10% valley height. However, under Atmospheric Pressure Photoionization (APPI), BDE-71 uniquely forms an intense isomer-specific photooxidation product ion ([M-Br + O]+). This allows mass spectrometers to selectively isolate and quantify BDE-71 independently of BDE-49, providing a critical chemical differentiation when physical separation is compromised [1].

Evidence DimensionFormation of [M-Br + O]+ photooxidation product
Target Compound DataBDE-71: Abundant isomer-specific product ion generation
Comparator Or BaselineBDE-49: Minimal/absent equivalent product ion
Quantified DifferenceEnables specific mass-spectral deconvolution of BDE-71 despite <10% chromatographic valley
ConditionsFast GC-APPI-MS with N2 carrier gas (2.8 mL/min)

Enables high-throughput laboratories to maintain accurate congener-specific quantification even when utilizing ultra-fast, lower-resolution GC methods.

Quantification of Environmental Debromination Pathways

While BDE-71 constitutes less than 0.02% by weight of commercial PentaBDE technical mixtures, it is frequently detected at highly elevated relative concentrations in top aquatic predators. Because its direct environmental input is negligible compared to major congeners like BDE-47, the specific quantification of BDE-71 serves as a definitive quantitative marker for the in vivo debromination of highly brominated PBDEs within the food web [1].

Evidence DimensionSource attribution via mass fraction
Target Compound DataBDE-71: <0.02% in technical mixture, but elevated in top predators
Comparator Or BaselineBDE-47: Major constituent (>30%) of technical mixture
Quantified DifferenceBDE-71 acts as a specific tracer for metabolic debromination rather than direct mixture exposure
ConditionsTrophic transfer analysis in aquatic food webs (e.g., Lake Erie)

Environmental researchers must procure BDE-71 to accurately model the degradation and biomagnification of restricted flame retardants in wildlife.

EPA Method 1614 Compliance and Column Maintenance Validation

Because BDE-71 forms a critical co-eluting pair with BDE-49, standard solutions of BDE-71 are essential for calibrating HRGC/HRMS systems. Analysts use it to verify that column trimming or replacement has successfully restored the required <40% valley height resolution, ensuring that subsequent environmental sample data is legally defensible .

High-Throughput GC-APPI-MS Method Development

In laboratories transitioning to ultra-fast GC methods (under 10 minutes) using alternative carrier gases like nitrogen, baseline resolution is often sacrificed. BDE-71 is utilized to optimize Atmospheric Pressure Photoionization (APPI) source conditions, leveraging its unique[M-Br + O]+ photooxidation product to achieve mass-spectral separation from BDE-49[1].

Trophic Biomagnification and Debromination Modeling

Ecotoxicologists use BDE-71 as a specific analytical marker to distinguish between direct exposure to legacy PentaBDE mixtures and the secondary accumulation of debrominated metabolites. By tracking BDE-71 concentrations in apex predators, researchers can map the long-term environmental fate and breakdown pathways of higher-order polybrominated diphenyl ethers [2].

XLogP3

6.2

UNII

BYM4VGZ61G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

2,3',4',6-tetrabromodiphenyl ether

Dates

Last modified: 08-16-2023

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